molecular formula C9H10ClNOS B14059697 1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one

1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one

Katalognummer: B14059697
Molekulargewicht: 215.70 g/mol
InChI-Schlüssel: RRCHAQLRUBEFQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 3-amino-5-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The choice of solvents and reagents is critical to minimize environmental impact and ensure safety during the production process.

Analyse Chemischer Reaktionen

1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

    3-Amino-5-mercapto-1,2,4-triazole: Known for its corrosion inhibition properties.

    3-Amino-5-mercapto-1,2,3-triazole: Studied for its biological activities and corrosion inhibition.

    1-(3-Amino-5-mercaptophenyl)propan-2-one: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H10ClNOS

Molekulargewicht

215.70 g/mol

IUPAC-Name

1-(3-amino-5-sulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-7(11)4-8(13)3-6/h2-5,13H,11H2,1H3

InChI-Schlüssel

RRCHAQLRUBEFQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=CC(=C1)S)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.